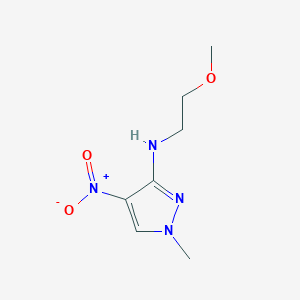![molecular formula C18H11FN4O4S B2545375 N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide CAS No. 900005-81-4](/img/structure/B2545375.png)
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of functional groups such as fluoro, nitro, and pyridinyl moieties in this compound suggests its potential for various chemical reactions and biological interactions.
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated precursor.
Coupling with Pyridinyl Methyl Group: The final step involves coupling the benzothiazole derivative with a pyridinyl methyl group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole core, which is known to exhibit activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. The fluoro and pyridinyl groups enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: This compound has a similar structure but with a bromine atom and a thiophene ring.
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom.
The uniqueness of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O4S/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGRQCYKGOZARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/new.no-structure.jpg)





![2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2545305.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)


![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)
